2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt

Description

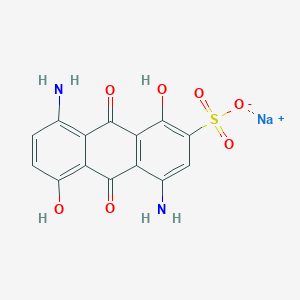

This compound (CAS RN: 2150-60-9) is a monosodium salt of a substituted anthracenesulfonic acid derivative. Its molecular formula is C₁₄H₁₀N₂O₇S·Na, with a molecular mass of 373.29 g/mol . Structurally, it features a 9,10-anthraquinone core with sulfonic acid substitution at position 2, amino groups at positions 4 and 8, hydroxyl groups at positions 1 and 5, and a monosodium counterion.

Properties

IUPAC Name |

sodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O7S.Na/c15-4-1-2-6(17)10-8(4)14(20)11-9(13(10)19)5(16)3-7(12(11)18)24(21,22)23;/h1-3,17-18H,15-16H2,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMPIIPZKJISCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062211 | |

| Record name | 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-60-9 | |

| Record name | C.I. 63000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt (commonly referred to as AQ2S) is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₄N₂O₇S

Molecular Weight: 378.41 g/mol

Structure: The compound features an anthraquinone backbone with sulfonic acid and amino functional groups that contribute to its solubility and reactivity in biological systems.

The biological activity of AQ2S is attributed to several mechanisms:

- Protein Interaction: The sulfonic acid group can form strong interactions with amino acid residues in proteins, influencing enzyme activity and protein function.

- Inhibition of Apoptosis: AQ2S has been identified as a novel inhibitor of caspase-3, a key player in the apoptotic pathway. Studies have shown that AQ2S reduces the cleavage of poly ADP ribose polymerase (PARP), indicating its role in preventing cell death under stress conditions .

- Neuroprotection: Research indicates that AQ2S can protect cortical neurons from oxidative stress-induced injury by activating pro-survival pathways such as AKT signaling .

Biological Activity and Applications

-

Neuroprotective Effects:

- In vitro studies demonstrated that AQ2S significantly reduced cell death in cortical neurons subjected to staurosporine (STS) injury. The compound enhanced cell viability and reduced lactate dehydrogenase (LDH) release, indicating its protective role against neurotoxicity .

- Table 1: Neuroprotective Effects of AQ2S

Treatment LDH Release (%) Cell Viability (%) Control 100 100 STS 80 20 STS + AQ2S 40 60

- Inhibition of Sulfide Production:

- Potential Mutagenicity:

Case Studies

Case Study 1: Neuroprotection in Cortical Neurons

A study conducted on cortical neurons exposed to oxidative stress revealed that co-treatment with AQ2S significantly enhanced neuronal survival by inhibiting caspase-3 activation and promoting AKT phosphorylation. This suggests a promising avenue for developing neuroprotective therapies using AQ2S .

Case Study 2: Environmental Applications

Research on the use of anthraquinones, including AQ2S, highlighted their effectiveness in inhibiting sulfide production in wastewater treatment systems. This application not only helps reduce environmental pollution but also enhances the efficiency of microbial digestion processes .

Scientific Research Applications

Chemical Properties and Stability

This compound is characterized by its sulfonic acid functional group attached to the anthracene backbone. Studies indicate that it exhibits hydrolytic stability at neutral pH but is less stable at extreme pH levels (pH 4.0 and 9.0) . The compound has been analyzed using various methods including HPLC and NMR spectroscopy to determine its purity and structural characteristics.

Applications in Dyeing and Textile Industries

Dyeing Agents

- Colorant for Textiles : Acid Blue 62 is primarily used as a dye in the textile industry due to its vibrant blue color and ability to bind well with various fabrics. It is particularly effective on wool and silk.

- Environmental Impact : The environmental impact of synthetic dyes like Acid Blue 62 has been a concern; however, its use can be managed through proper wastewater treatment techniques that degrade these compounds .

Environmental Applications

Inhibition of Sulfide Production

- Biological Control : Research has shown that anthraquinones including Acid Blue 62 can inhibit sulfide production from sulfate-reducing bacteria. This property is beneficial in industrial applications where sulfide generation can lead to corrosion and foul odors .

- Applications in Oil Wells : The compound can be used to prevent souring in oil wells by inhibiting the growth of sulfate-reducing bacteria responsible for hydrogen sulfide production .

Biochemical Applications

Toxicological Studies

- Safety Assessments : Toxicological studies have been conducted to assess the safety of Acid Blue 62. For instance, a study involving Sprague-Dawley rats evaluated the compound's effects at varying doses (25 mg/kg to 2000 mg/kg) to determine its LD50 and potential adverse effects . The results indicated a No Observed Adverse Effect Level (NOAEL) at 200 mg/kg bw/day.

Genotoxicity Testing

- Mutagenicity Assessment : Studies have investigated the mutagenic potential of Acid Blue 62 using bacterial reverse mutation assays. Results showed no significant evidence of mutagenicity; however, some concerns were raised regarding its potential for DNA intercalation due to its anthraquinone structure .

Case Study 1: Textile Industry Application

In a study evaluating the effectiveness of Acid Blue 62 as a dye for wool fabrics, researchers found that it provided excellent color fastness under various washing conditions. The dye was able to maintain vibrancy even after multiple washes, making it suitable for high-quality textile applications.

Case Study 2: Environmental Impact Mitigation

A field study demonstrated the application of Acid Blue 62 in controlling sulfide production in an oil pipeline system. By introducing the compound into the system at controlled concentrations, researchers observed a significant reduction in hydrogen sulfide levels, thereby improving operational safety and reducing maintenance costs associated with corrosion.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The compound’s unique properties arise from its substitution pattern. Below is a comparative analysis with analogous anthraquinone derivatives:

Solubility and Physicochemical Properties

- Target Compound: While direct solubility data are unavailable, structurally related disodium salts of anthraquinonedisulfonic acids (AQDS) exhibit solubility trends dependent on substitution symmetry. For example: 2,6-AQDSNa₂: <0.1 M (low solubility due to central symmetry). 2,7-AQDSNa₂: 0.58–0.74 M (asymmetric substitution enhances solubility) . The target compound’s monosodium salt and polar amino/hydroxyl groups likely improve aqueous solubility compared to disodium analogs.

Key Differentiators

The target compound’s 4,8-diamino and 1,5-dihydroxy substitutions distinguish it from analogs by:

Enhanced Polarity : Improved solubility for biological or aqueous-phase applications.

Reduced Toxicity: Amino groups mitigate risks associated with nitro or halogenated substituents.

Multifunctionality: Potential for dual applications (e.g., staining and chelation) due to diverse functional groups.

Preparation Methods

Sulfonation of Anthracene Derivatives

The initial step involves sulfonation of the anthracene nucleus to introduce the sulfonic acid group at position 2. This is typically carried out by treating anthracene or anthraquinone precursors with concentrated sulfuric acid or oleum under controlled temperature conditions to achieve regioselective sulfonation.

Amination at Positions 4 and 8

Subsequent amination to introduce amino groups at positions 4 and 8 can be performed via nucleophilic aromatic substitution or reduction of corresponding nitro groups. The nitro groups can be introduced by nitration of the sulfonated intermediate, followed by catalytic hydrogenation (e.g., using hydrogen gas and a nickel catalyst) to convert nitro groups to amines. This method is supported by literature on anthraquinone derivatives where reduction of nitro to amino groups is a common step.

Hydroxylation at Positions 1 and 5

Hydroxyl groups at positions 1 and 5 are introduced through selective oxidation or direct hydroxylation reactions. These groups may be installed by oxidation of methyl or other substituents or by direct hydroxylation using reagents such as hydrogen peroxide or other oxidants under acidic or basic conditions.

Formation of the 9,10-Dihydro and 9,10-Dioxo Functionalities

The 9,10-dihydro and 9,10-dioxo groups correspond to the quinonoid structure characteristic of anthraquinones. The quinonoid dioxo groups are typically introduced by oxidation of the corresponding dihydroanthracene intermediates. Reduction of anthraquinones to anthranols (dihydroxyanthracenes) is known, for example, via catalytic hydrogenation using nickel catalysts or chemical reductants such as phosphorus and hydriodic acid.

Salt Formation

The monosodium salt form is obtained by neutralizing the sulfonic acid group with sodium hydroxide or sodium carbonate in aqueous solution, yielding the sodium sulfonate salt. This step improves solubility and stability for further applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfonation | Concentrated H2SO4 or oleum, controlled temp | Introduce sulfonic acid group at position 2 |

| 2 | Nitration followed by Reduction | HNO3/H2SO4 for nitration; H2 with Ni catalyst for reduction | Introduce amino groups at positions 4 and 8 |

| 3 | Hydroxylation/Oxidation | H2O2 or other oxidants | Install hydroxyl groups at positions 1 and 5 |

| 4 | Oxidation/Reduction | Catalytic hydrogenation or chemical reductants (P, HI) | Form 9,10-dihydro and 9,10-dioxo quinonoid groups |

| 5 | Neutralization | NaOH or Na2CO3 aqueous solution | Form monosodium sulfonate salt |

Research Findings and Optimization Notes

- The reduction of anthraquinones to anthranols using hydrogen and nickel catalysts is a well-documented and efficient method to achieve the dihydroxyanthracene intermediates necessary for further functionalization.

- Sulfonation regioselectivity is critical to ensure substitution at position 2; reaction temperature and acid concentration must be optimized to minimize polysulfonation or undesired isomers.

- Amination via nitro reduction is preferred over direct amination due to better control and yields.

- The final salt formation step is straightforward but requires careful pH control to ensure complete neutralization without decomposition.

- Analytical techniques such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used for monitoring purity and isolating the compound during synthesis.

Q & A

Q. Characterization Techniques :

- Structural Confirmation : Use NMR (¹H/¹³C) to verify substitution patterns and FT-IR for functional groups (e.g., sulfonate stretching at ~1030 cm⁻¹) .

- Purity Analysis : HPLC with UV detection (λ ~250–400 nm, typical for anthraquinones) .

Basic: How can researchers determine the redox properties of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Perform in aqueous buffer (pH 7–9) using a glassy carbon electrode. Anthraquinone derivatives typically exhibit reversible redox peaks near -0.5 to -0.8 V (vs. Ag/AgCl) due to quinone-hydroquinone transitions .

- Spectroelectrochemistry : Couple CV with UV-Vis to correlate redox states with spectral changes (e.g., absorbance shifts at 300–500 nm) .

Advanced: What strategies resolve contradictions between predicted and experimental irritancy data?

Methodological Answer:

Discrepancies (e.g., predicted non-irritant vs. actual irritant endpoints) require:

Structural Re-evaluation : Compare with analogs (e.g., 1-amino-4-(2,4,6-trimethylanilino) derivative in ) to identify substituents influencing irritancy .

In Vitro Assays : Use reconstructed human epidermis (RhE) models or cell viability assays (e.g., MTT on HaCaT cells) to validate irritation potential .

QSAR Modeling : Refine predictive models by incorporating steric/electronic descriptors (e.g., Hammett constants for sulfonate groups) .

Advanced: How can computational methods elucidate its mechanism in biological systems?

Methodological Answer:

- Molecular Docking : Target receptors like VEGFR-2 (PDB ID: 4ASD) to assess binding affinity. Use software like AutoDock Vina, focusing on sulfonate and amino groups for hydrogen bonding .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity, critical for prioritizing in vitro testing .

Advanced: What are the challenges in analyzing its environmental degradation products?

Methodological Answer:

- Degradation Pathways : Use LC-MS/MS to identify photolytic or microbial degradation byproducts. Anthraquinone sulfonates often form hydroxylated or desulfonated derivatives .

- Contradiction Management : Address false positives by spiking with synthetic standards (e.g., 9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonic acid) .

- Ecotoxicity Profiling : Combine zebrafish embryo assays (FET) with QSAR to assess aquatic toxicity of degradation products .

Basic: How to optimize its use as a complexing agent in analytical chemistry?

Methodological Answer:

- pH Optimization : Adjust to pH 4–6 for stable complexation with metals (e.g., Cu²⁺, Bi³⁺). Use Britton-Robinson buffer for broad pH range testing .

- Electrochemical Detection : Apply adsorptive stripping voltammetry (AdSV) with a hanging mercury drop electrode (HMDE). Parameters: accumulation time 60 s, scan rate 50 mV/s .

Advanced: How does its electronic structure influence spectroscopic properties?

Methodological Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to assign absorbance bands. Anthraquinone sulfonates show π→π* transitions at ~350 nm and n→π* at ~450 nm .

- Solvatochromism Studies : Measure spectral shifts in solvents of varying polarity (e.g., water vs. DMSO) to quantify charge-transfer interactions .

Advanced: What experimental designs mitigate interference in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.